molecular formula C7H3F2NO2 B2892875 6,7-Difluorobenzo[d]isoxazol-3(2h)-one CAS No. 1223451-39-5

6,7-Difluorobenzo[d]isoxazol-3(2h)-one

Cat. No.: B2892875
CAS No.: 1223451-39-5
M. Wt: 171.103
InChI Key: LUHYHQPKGCDPFB-UHFFFAOYSA-N
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Description

“6,7-Difluorobenzo[d]isoxazol-3-amine” is a chemical compound with the molecular formula C7H4F2N2O . It is used in research and has a molecular weight of 170.12 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, an effective method for the synthesis of 8-aryl-4,5-dihydrothiazolo[4′,5′:3,4]benzo[1,2-c]isoxazol-2-amines was developed. This method includes the α-keto bromination of 3-aryl-6,7-dihydrobenzo[c]isoxazol-4(5H)-ones followed by the condensation of the obtained bromo derivatives with thiourea in acetonitrile .


Molecular Structure Analysis

The molecular structure of “6,7-Difluorobenzo[d]isoxazol-3-amine” can be analyzed using various techniques such as NMR, HPLC, LC-MS, and UPLC . The compound contains 7 carbon atoms, 4 hydrogen atoms, 2 nitrogen atoms, 1 oxygen atom, and 2 fluorine atoms .

Scientific Research Applications

Applications in Chemical Synthesis

6,7-Difluorobenzo[d]isoxazol-3(2h)-one and its derivatives show promise in chemical synthesis, particularly in the modification and creation of new compounds. Shibata (2014) explored the activation of aromatic diaryl isoxazoles with strong electron-withdrawing groups, enabling the first regio- and diastereoselective difluoromethylation at the 5-position of isoxazoles. This process yielded difluoromethylated isoxazolines, important as promising drug candidates, especially in the field of ectoparasiticides, represented by fluralaner (Shibata, 2014). Similarly, the catalytic hydrodefluorination of aromatic fluorocarbons by ruthenium N-heterocyclic carbene complexes indicates the potential of these compounds in the modification of aromatic molecules, further expanding their utility in chemical synthesis (Reade, Mahon, & Whittlesey, 2009).

Material Science and Optoelectronics

In material science and optoelectronics, the properties of this compound derivatives have been harnessed for the development of novel materials. Wang et al. (2013) investigated difluorobenzo[c][1,2,5]thiadiazole-based conjugated donor–acceptor polymers, which showed significant impacts on material and photovoltaic properties, highlighting their potential use in solar cells (Wang et al., 2013). Furthermore, the synthesis and characterization of potential organic NLO materials, which demonstrated promising applications in nonlinear optical devices due to significant values of molecular hyperpolarizabilities, indicate the scope of these compounds in the field of advanced optoelectronic devices (Manikandan, Perumal, & Jayamoorthy, 2019).

Pharmaceutical and Biological Research

This compound derivatives have shown potential in pharmaceutical and biological research. The design, synthesis, and biological evaluation of nonsteroidal cycloalkane[d]isoxazole-containing androgen receptor modulators exemplify the role of these compounds in the development of new drugs. These modulators exhibit significant antiandrogenic activity, offering a new approach to the treatment of conditions like prostate cancer (Poutiainen et al., 2012). Additionally, the preclinical pharmacology of FL442, a novel nonsteroidal androgen receptor modulator, further supports the potential of these compounds in the pharmaceutical sector, particularly in the treatment of AR-dependent prostate cancer (Poutiainen et al., 2014).

Properties

IUPAC Name

6,7-difluoro-1,2-benzoxazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F2NO2/c8-4-2-1-3-6(5(4)9)12-10-7(3)11/h1-2H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUHYHQPKGCDPFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C(=O)NO2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 3,4-difluoro-N,2-dihydroxybenzamide (Intermediate 527, 7.91 g, 41.8 mmol) and carbonyl diimidazole (13.6 g, 83.7 mmol) in THF (200 ml) was heated at reflux for 90 min. The mixture was partitioned between EtOAC and water and acidified with conc. HCl. The solution was extracted 3 times with EtOAc, each extract being washed with water and brine. Drying (MgSO4) of the combined extracts and removal of solvent gave 6.88 g of product as an off-white solid.
Name
3,4-difluoro-N,2-dihydroxybenzamide
Quantity
7.91 g
Type
reactant
Reaction Step One
Name
Intermediate 527
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
13.6 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

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